molecular formula C6H12ClNO2 B029794 cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 128110-37-2

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No. B029794
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-JBUOLDKXSA-N
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Description

Synthesis Analysis

The synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride and its geometric isomers involves hydrolysis of 2-cyclopentanecarboxylic acid-5,5′-hydantoin, which is formed from ethyl-2-oxocyclopentanecarboxylate via a Bucherer–Bergs reaction. This process results in a mixture of trans- and cis-1-amino-1,2-cyclopentanedicarboxylic acids, indicating epimerization during hydrolysis (Curry et al., 1993).

Molecular Structure Analysis

The molecular structure of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is characterized by X-ray crystallography, revealing zwitterionic forms in the solid state. The cis isomer, in particular, is linked by unusually strong hydrogen bonding, illustrating its distinct molecular geometry (Curry et al., 1993).

Chemical Reactions and Properties

cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally similar compound, demonstrates the potential for forming helical foldamers due to its conformational constraints, highlighting the reactivity and versatility of the cis-2-Amino-1-cyclopentanecarboxylic acid framework in peptide synthesis and design (Kwon et al., 2015).

Scientific Research Applications

Crystallography and Supramolecular Self-Assembly The study of crystal structures of homologous compounds to cis-2-amino-1-cyclopentanecarboxylic acid has revealed novel patterns of supramolecular self-assembly. These structures demonstrate tetrameric R44(12) rings of C2 symmetry, a rarity in crystallography. Such findings contribute to our understanding of crystal packing and molecular interactions, providing a basis for developing new materials with specific properties (Kălmăn et al., 2002).

Medicinal Chemistry and Drug Design In medicinal chemistry, derivatives of cis-2-amino-1-cyclopentanecarboxylic acid have been synthesized to explore their potential as ligands for the metabotropic glutamate receptor (mGluR). These efforts aim to understand the steric hindrance effects on receptor affinity, which is crucial for designing more effective drugs with fewer side effects (Johnson & Rao, 2005).

Enzyme Mimetic Development Research into helix-loop-helix peptide foldamers incorporating cis-2-aminocyclopentanecarboxylic acid residues has opened avenues for developing enzyme mimetics. These foldamers, due to their stable conformations, have been evaluated for their potential in mimicking enzymatic functions, highlighting the versatility of cis-2-amino-1-cyclopentanecarboxylic acid derivatives in designing biomimetic catalysts (Drewniak et al., 2018).

Safety And Hazards

The compound is considered hazardous and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment including gloves, protective clothing, eye protection, and face protection should be worn when handling the compound . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926072
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

CAS RN

128110-37-2, 18414-30-7
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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